molecular formula C14H9Cl2N3OS B1208253 2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole

2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole

Cat. No. B1208253
M. Wt: 338.2 g/mol
InChI Key: OOXVVQWCARXVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole is a dichlorobenzene.

Scientific Research Applications

Crystal Structure Analysis

  • The compound 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole, which is structurally similar to the query compound, has been synthesized and analyzed using X-ray diffraction. This analysis revealed its potential as an agent against Pythium ultimum, a pathogenic fungus (Shen et al., 2018).

Computational Chemistry Studies

  • Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have been used to study the internal rotations of pyridine in similar compounds. These studies provide insights into the molecular properties and potential applications of these compounds (Eshimbetov et al., 2017).

Synthesis and Anticancer Activity

  • Oxadiazole analogues, including compounds structurally similar to the query, have been synthesized from 2-aminopyridine and tested for anticancer activity against various human cell lines. Some compounds showed selective activity against non-small cell lung cancer (Ahsan & Shastri, 2015).

Antibacterial Activity

  • Thioether derivatives of 1,3,4-oxadiazole have shown significant antibacterial activities against specific bacterial strains, indicating their potential as antibacterial agents (Song et al., 2017).

Synthesis and Antifungal Properties

  • Similar compounds have been synthesized and shown to exhibit moderate to good antifungal activity, indicating their potential use in agricultural or pharmaceutical applications (Xu et al., 2011).

properties

Product Name

2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole

Molecular Formula

C14H9Cl2N3OS

Molecular Weight

338.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C14H9Cl2N3OS/c15-11-2-1-10(12(16)7-11)8-21-14-19-18-13(20-14)9-3-5-17-6-4-9/h1-7H,8H2

InChI Key

OOXVVQWCARXVNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(O2)C3=CC=NC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole
Reactant of Route 2
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2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole
Reactant of Route 3
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2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole

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